molecular formula C16H14N6O2S B11137386 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11137386
M. Wt: 354.4 g/mol
InChI Key: OTFMAIAWGFDVNQ-UHFFFAOYSA-N
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Description

2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, which is achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, 2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C16H14N6O2S/c23-14(17-4-2-15-18-6-8-25-15)10-21-7-3-12-11(16(21)24)9-19-13-1-5-20-22(12)13/h1,3,5-9H,2,4,10H2,(H,17,23)

InChI Key

OTFMAIAWGFDVNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CC(=O)NCCC4=NC=CS4

Origin of Product

United States

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